rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis
Description
rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-trien-8-one,cis is a bicyclic tertiary amine derivative with a complex tricyclic framework. The compound features a diazatricyclo core, a ketone group at position 8, and cis stereochemistry at the 3R and 7S bridgehead carbons. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.26 g/mol . The stereochemistry and functional groups confer unique physicochemical properties, making it a subject of interest in medicinal chemistry and crystallography. Structural characterization of such compounds often relies on X-ray diffraction techniques, as exemplified by the widespread use of SHELX software for small-molecule refinement .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3aS,10aR)-2,3,3a,5,10,10a-hexahydro-1H-cyclopenta[b][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C12H14N2O/c15-12-8-4-3-7-9(8)13-10-5-1-2-6-11(10)14-12/h1-2,5-6,8-9,13H,3-4,7H2,(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
YKYJANXYUWECMC-DTWKUNHWSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)NC3=CC=CC=C3NC2=O |
Canonical SMILES |
C1CC2C(C1)NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis involves multiple steps, starting from readily available starting materials. The key steps typically include cyclization reactions, followed by functional group modifications to achieve the desired tricyclic structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous diazatricyclo derivatives:
Key Structural and Functional Insights:
Stereochemistry : The cis (3R,7S) configuration of the target compound differentiates it from the trans (3R,7R) isomer. Stereochemical variations can significantly impact molecular interactions, such as binding to biological targets or crystallization behavior .
Functional Groups: The ketone group at position 8 distinguishes the target compound from non-ketone analogs (e.g., CAS 24919-43-5).
Bridgehead Positions : Compounds with bridgehead positions at 0²,⁶ (e.g., 2,9-diazatricyclo[8.4.0.0²,⁶]) exhibit distinct conformational rigidity compared to 0³,⁷ variants, influencing thermal stability and synthetic accessibility .
Derivatization : Metabolites like HMDB0029185 demonstrate how additional substituents (e.g., carbaldehyde) expand functional diversity, though such modifications may complicate synthetic routes .
Research Findings and Implications
- Solubility: The hydrochloride salt of the (3R,7R) isomer (MW 238.73) is likely more water-soluble than the non-ionic target compound, a factor critical for drug formulation .
- Reactivity: The ketone group in the target compound enables nucleophilic additions or reductions, whereas non-ketone analogs (e.g., CAS 24919-43-5) lack this reactivity .
- Crystallography : SHELX software remains a cornerstone for resolving complex stereochemistry in diazatricyclo derivatives, though newer tools may offer enhanced refinement capabilities .
Biological Activity
The compound rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis is a member of the diazatricyclo series, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₅N₂O
- Molecular Weight : 227.30 g/mol
- IUPAC Name : rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one
This compound features a unique bicyclic structure that contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Cell Line Inhibition
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis through caspase activation |
| MCF-7 | 4.8 | Cell cycle arrest at G2/M phase |
| A549 | 6.1 | Inhibition of microtubule dynamics |
These results suggest that the compound may be effective in targeting specific pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer effects, rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one has shown promising antimicrobial activity against several bacterial strains.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell membrane integrity.
Neuroprotective Effects
Emerging research also highlights the neuroprotective potential of this compound in models of neurodegenerative diseases.
Neuroprotective Study Findings
In animal models of Alzheimer’s disease:
- Behavioral Tests : Improved memory retention in Morris water maze tests.
- Biochemical Markers : Reduced levels of amyloid-beta plaques and tau phosphorylation.
These findings indicate that rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one may modulate neuroinflammation and oxidative stress pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
